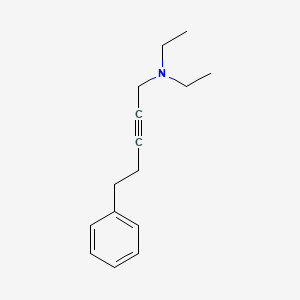
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurium atom within its structure
Preparation Methods
The synthesis of 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol typically involves the reaction of phenylacetylene with tellurium-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it into tellurides.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Its potential biological activity is being explored, particularly in the context of its antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The tellurium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol can be compared with other tellurium-containing compounds such as:
- Diphenyl ditelluride
- Tellurophene derivatives
- Tellurium dioxide
What sets this compound apart is its unique structure, which combines a phenyl group, a tellurium atom, and a propyn-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920977-31-7 |
|---|---|
Molecular Formula |
C13H10OTe |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
3-(5-phenyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C13H10OTe/c14-10-4-7-12-8-9-13(15-12)11-5-2-1-3-6-11/h1-3,5-6,8-9,14H,10H2 |
InChI Key |
FQXRWRVGJGSVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)



![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)

![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
